molecular formula C11H18O B1670601 Dihydrojasmone CAS No. 1128-08-1

Dihydrojasmone

Cat. No.: B1670601
CAS No.: 1128-08-1
M. Wt: 166.26 g/mol
InChI Key: YCIXWYOBMVNGTB-UHFFFAOYSA-N
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Description

Dihydrojasmone is an aroma compound with the chemical formula C₁₁H₁₈O . It is known for its fruity, jasmine-like odor with woody and herbal undertones. This compound is widely used in the perfume industry for its pleasant scent and is found naturally in citrus and bergamot orange oil .

Biochemical Analysis

Biochemical Properties

Dihydrojasmone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to potentiate the antifungal activity of terbinafine by affecting the functionality of the plasma membrane in dermatophytes . This interaction suggests that this compound can modulate the sensitivity of fungal strains to antifungal agents, thereby enhancing their efficacy.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence the foraging activity of the peach potato aphid, Myzus persicae, by hindering their probing behavior at the level of non-phloem tissues . This indicates that this compound can alter cell signaling pathways and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to modulate the sensitivity of fungal strains to terbinafine by increasing potassium release and affecting plasma membrane functionality . This suggests that this compound may act as an enzyme inhibitor or activator, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound can hinder the foraging activity of aphids during early stages of probing This indicates that this compound’s stability and degradation over time can influence its long-term effects on cellular function

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to jasmonates. Jasmonates, including this compound, are synthesized from polyunsaturated fatty acids and play a role in plant defense mechanisms . The metabolic pathways of this compound involve interactions with enzymes and cofactors that regulate its biosynthesis and degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrojasmone can be synthesized through various methods. One notable method involves the preparation from levulinic acid, a compound readily available from wood. The synthesis involves multiple steps, including the preparation of the ethyl ester of levulinic acid .

Industrial Production Methods: In industrial settings, this compound is synthesized using a sulfuric acid solution in a reaction kettle equipped with mechanical stirring. The process involves several steps to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Dihydrojasmone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxy- and epoxy-derivatives, which have been studied for their biological activities .

Comparison with Similar Compounds

Dihydrojasmone stands out due to its specific applications in perfumery and its potential in sustainable agriculture and antifungal treatments.

Properties

IUPAC Name

3-methyl-2-pentylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIXWYOBMVNGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051584
Record name Dihydrojasmone
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Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; celery, herbacous, spicy aroma
Record name 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fats; Very slightly soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.917
Record name 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1128-08-1
Record name Dihydrojasmone
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Record name Dihydrojasmone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrojasmone
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Record name 2-Cyclopenten-1-one, 3-methyl-2-pentyl-
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Record name Dihydrojasmone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-pentylcyclopent-2-enone
Source European Chemicals Agency (ECHA)
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Record name DIHYDROJASMONE
Source FDA Global Substance Registration System (GSRS)
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Record name Dihydrojasmone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dihydrojasmone?

A1: this compound has the molecular formula C11H18O and a molecular weight of 166.26 g/mol.

Q2: Can you describe a simple synthetic route for this compound?

A2: Numerous synthetic approaches exist for this compound. One simple route utilizes n-octanol as a starting material. [] The process involves oxidation of n-octanol to n-octanal, followed by a Mannich reaction and hydrogenation to yield 2-methyl octanal. Knoevenagel condensation of this substituted aldehyde gives 4-methyldec-3-enoic acid, which upon cyclization furnishes this compound. []

Q3: Are there alternative synthetic routes to this compound that involve different starting materials?

A3: Yes, this compound can be synthesized from various starting materials. Researchers have explored routes using levulinic acid, [] 1-nitroheptane, [, ] and even the dithiane derivative of 2,5-undecanedione. [] The choice of starting material often depends on factors such as cost, availability, and the desired stereochemistry of the final product.

Q4: What is the significance of 2,5-undecanedione in the synthesis of this compound?

A4: 2,5-Undecanedione is a key intermediate in many this compound syntheses. It can be readily cyclized under basic conditions to yield the desired cyclopentenone ring system of this compound. [, , , ]

Q5: How does the use of N,N-dimethylhydrazones aid in the synthesis of this compound and cis-jasmone?

A5: N,N-dimethylhydrazones, particularly those derived from ketones, offer a unique regioselective approach to this compound and cis-jasmone. These hydrazones can be selectively alkylated at the α-position of the α,β-unsaturated moiety, allowing for the controlled introduction of side chains. Subsequent hydrolysis of the hydrazone then yields the desired ketone with the desired side chain. [, ]

Q6: Does this compound exhibit any biological activity?

A6: Yes, this compound has been reported to possess larvicidal activity against Aedes aegypti mosquitoes. [] It also influences the foraging activity of the peach potato aphid Myzus persicae. []

Q7: How does this compound affect the behavior of Myzus persicae?

A7: this compound, along with its derivatives, has been shown to hinder the foraging activity of Myzus persicae during the early probing stages at the level of non-phloem tissues. [] Interestingly, some derivatives, particularly those containing a hydroxy group in correlation with a lactone ring, exhibit greater activity than the parent compound. []

Q8: What is the role of this compound in the natural defense system of plants?

A8: this compound, alongside other green leaf volatiles (GLVs), plays a role in plant defense mechanisms. These compounds, often released upon herbivore damage, can induce protective measures in neighboring plants. []

Q9: What is the significance of studying this compound in the context of green leaf volatiles?

A9: this compound serves as a valuable model compound for understanding the broader role of GLVs in plant-insect interactions. [] Studying its effects on insect behavior and plant defense mechanisms provides insights into the ecological roles of these volatile compounds.

Q10: Is there any information available on the material compatibility and stability of this compound under various conditions?

A10: While the provided abstracts don't explicitly discuss material compatibility and stability of this compound, it's a crucial aspect for its applications in perfumes and other products. Further research would be needed to determine its stability in different formulations and under various storage conditions like temperature, light, and pH.

Q11: Are there any studies on the dissolution and solubility of this compound in different media?

A11: The provided abstracts don't provide information about the dissolution and solubility of this compound. Understanding its solubility in various solvents is essential for formulating it into different products.

Q12: Is there a need for analytical method validation for this compound quantification?

A12: Yes, validating analytical methods, such as GC-MS, for this compound quantification is crucial to ensure accuracy, precision, and specificity in research and industrial applications. [] This ensures reliable data interpretation and quality control in areas like fragrance analysis and ecological studies.

Q13: What are the potential environmental impacts of using this compound?

A13: While this compound is a naturally occurring compound, investigating its environmental impact, degradation pathways, and potential ecotoxicological effects is essential to ensure its sustainable use. []

Q14: What research infrastructure and resources could benefit future this compound research?

A14: Access to advanced analytical techniques (e.g., high-resolution GC-MS, NMR), synthetic tools, and bioassays would facilitate further research on this compound's synthesis, biological activity, and ecological role. Collaboration between chemists, biologists, and ecologists would also be beneficial. [, ]

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